4-(2-碘苯甲酰)喹啉; 97%

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Quinoline synthesis involves various methods such as the Friedländer Synthesis, which involves heteroaromatic tosylates and phosphates as suitable electrophiles in iron-catalyzed cross-coupling reactions with alkyl Grignard reagents . Another method highlighted in recent research is the 2-azidobenzaldehyde-based [4+2] annulation for the synthesis of quinoline derivatives .Molecular Structure Analysis

Quinoline is a heterocyclic aromatic organic compound, sharing a similar structure to the well-known compound, quinoline . It comprises a benzene ring fused to a pyridine ring .Chemical Reactions Analysis

The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .科学研究应用

Third-Generation Photovoltaics

Quinoline derivatives, including 3-(2-Iodobenzoyl)quinoline, have been identified as promising materials for third-generation photovoltaic applications . These compounds are utilized in photovoltaic cells due to their favorable absorption spectra and energy levels. Their implementation in polymer solar cells and dye-sensitized solar cells has been highlighted, with a focus on their performance and characteristics. The unique properties of quinoline derivatives make them suitable for the emission layer of organic light-emitting diodes (OLEDs) and for use in transistors .

Medicinal Chemistry and Drug Development

The quinoline motif is a core template in drug design because of its broad spectrum of bioactivity . Functionalized quinoline derivatives, such as 3-(2-Iodobenzoyl)quinoline, are being explored for their therapeutic potential. Advances in the chemistry of these motifs have revealed their substantial efficacies, paving the way for novel drug development. The derivatives have been harnessed via synthetic approaches for their medicinal potential and pharmacological applications .

Organic Synthesis

Quinolines are important in synthetic organic chemistry due to their versatility. Recent advances in green and clean syntheses have focused on alternative reaction methods for the synthesis of quinoline derivatives. These methods include microwave-assisted synthesis, solvent-free conditions, and photocatalytic synthesis, which are more sustainable and environmentally friendly .

Industrial Chemistry

Quinoline derivatives find applications in industrial chemistry as well. They serve as intermediates in various industrial processes and are integral to the synthesis of a wide range of bioactive compounds. The synthesis of quinolines and their derivatives often employs greener chemistry principles, contributing to more sustainable industrial practices .

Biomedical Applications

Beyond their use in photovoltaics and drug development, quinoline derivatives are considered for biomedical applications. Their structural properties allow for potential use in diagnostic imaging, therapeutic agents, and as a component in biomedical devices .

Agrochemical Research

Quinoline derivatives are also investigated for their use in agrochemicals. Their bioactive properties make them candidates for the development of new pesticides and herbicides, contributing to the advancement of agricultural practices .

未来方向

作用机制

Target of Action

Quinolines and quinolones, which include 3-(2-Iodobenzoyl)quinoline, are known to have numerous biological activities such as antimicrobial, insecticidal, anti-inflammatory, antiplatelet, and antitumor . The primary targets of these compounds are bacterial gyrase and topoisomerase IV enzymes .

Mode of Action

Quinolones, including 3-(2-Iodobenzoyl)quinoline, exert their bactericidal effect by interfering with a bacterium’s ability to make DNA, thus blocking bacterial DNA supercoiling . This is achieved by forming a ternary complex with a DNA molecule and gyrase and topoisomerase IV enzymes .

Biochemical Pathways

Quinolines have been shown to be involved in various biological activities, suggesting that they may affect multiple pathways . For instance, quinoline-based 1,2,3 triazoles have emerged as a group of very potent antifungal compounds .

Pharmacokinetics

Quinolones in general are known for their broad-spectrum activity and excellent tissue penetration . These properties, along with the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties, can impact its bioavailability.

Result of Action

The result of the action of 3-(2-Iodobenzoyl)quinoline is the inhibition of bacterial DNA synthesis, leading to the death of the bacteria . This makes it a potent antimicrobial agent. Additionally, quinoline derivatives have demonstrated various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Action Environment

The action, efficacy, and stability of 3-(2-Iodobenzoyl)quinoline can be influenced by various environmental factors. For instance, the reaction efficiency of quinoline derivatives has been found to be improved with the use of a photosensitizer . Additionally, the chemoselectivity of certain transformations involving quinoline derivatives can be influenced by the choice of base .

属性

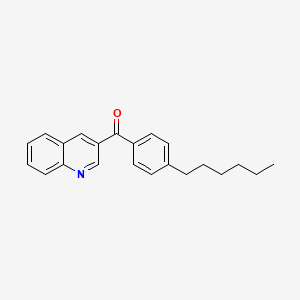

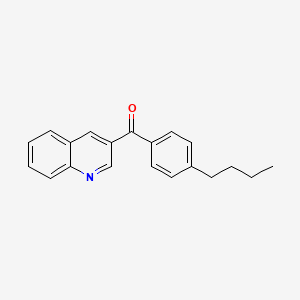

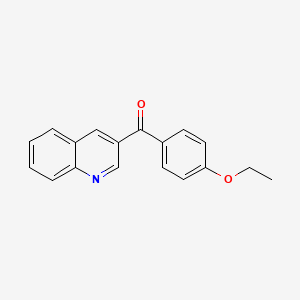

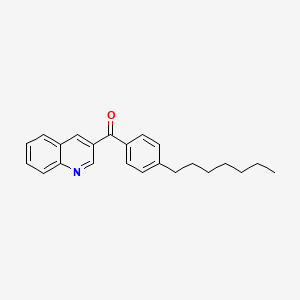

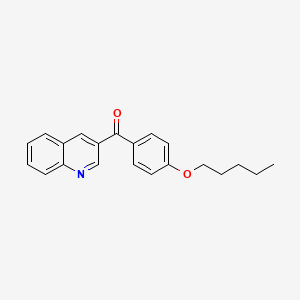

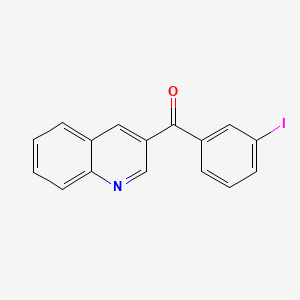

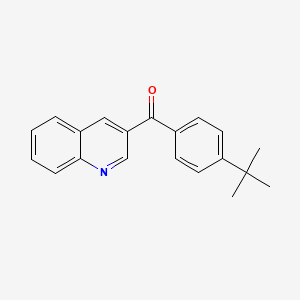

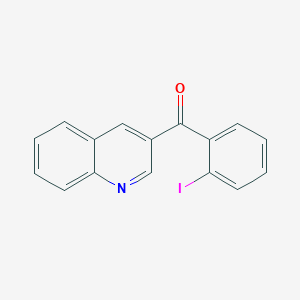

IUPAC Name |

(2-iodophenyl)-quinolin-3-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-14-7-3-2-6-13(14)16(19)12-9-11-5-1-4-8-15(11)18-10-12/h1-10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOUCKOMYTTUTES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)C(=O)C3=CC=CC=C3I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Iodobenzoyl)quinoline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。